3-Fluoro-4-methoxyaniline, also known as 3-fluoro-p-anisidine, is an organic compound with the chemical formula C₇H₈FNO and a molecular weight of 141.15 g/mol. It is characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position of the aniline structure. This compound appears as a brown powder and has a melting point ranging from 81 °C to 84 °C . It is utilized as a building block in organic synthesis, particularly in the preparation of various heterocycles and pharmaceutical compounds.
3-Fluoro-4-methoxyaniline can be used as a building block in the synthesis of various pharmaceuticals and bioactive compounds due to the presence of the fluorine and methoxy groups, which can influence the properties of the final molecule. For example, a study published in the Journal of Medicinal Chemistry describes the synthesis of novel anticonvulsant agents containing the 3-fluoro-4-methoxyaniline moiety. PubChem, National Institutes of Health: )
3-Fluoro-4-methoxyaniline exhibits significant biological activity, particularly in medicinal chemistry. It is noted for its role as a precursor in the synthesis of Bosutinib, a small molecule inhibitor used in treating chronic myelogenous leukemia by targeting BCR-ABL and Src tyrosine kinases . Additionally, research indicates that fluorinated compounds similar to 3-fluoro-4-methoxyaniline demonstrate antitumor activities by enhancing apoptotic pathways in cancer cells .
The synthesis of 3-fluoro-4-methoxyaniline can be achieved through several methods:
3-Fluoro-4-methoxyaniline finds diverse applications across various fields:
Studies on the interactions of 3-fluoro-4-methoxyaniline with biological systems have revealed its potential as a therapeutic agent. Investigations into its pharmacokinetics suggest good absorption properties and permeability across biological membranes, indicating its suitability for drug formulation . Interaction studies also focus on understanding its reactivity with various biological targets, which is essential for developing effective drugs.
Several compounds share structural similarities with 3-fluoro-4-methoxyaniline. Here are some notable examples:
| Compound Name | Chemical Formula | Similarity Index |
|---|---|---|
| 4-Amino-2-fluoroanisole | C₇H₈FNO | 0.96 |
| 3-Fluoro-p-anisidine | C₇H₈FNO | 0.94 |
| 4-Amino-2-fluoro-1-methoxybenzene | C₇H₈FNO | 0.90 |
| 3-Fluoroaniline | C₆H₆FNH₂ | 0.89 |
| p-Anisidine | C₈H₉N | 0.87 |
These compounds are distinguished by variations in their functional groups or positions of substitution, which influence their chemical properties and biological activities. The presence of fluorine and methoxy groups in 3-fluoro-4-methoxyaniline enhances its reactivity and potential applications compared to similar compounds.
3-Fluoro-4-methoxyaniline was first synthesized in the mid-20th century through nucleophilic aromatic substitution reactions. Early methods involved the amination of 3-fluoro-4-methoxybromobenzene using copper-catalyzed Ullmann coupling, achieving yields of 60–70%. The compound’s structure was confirmed via X-ray crystallography in the 1980s, revealing a planar aromatic ring with bond angles of 120° ± 2° at the substituted positions. Key milestones include:
Modern synthetic approaches employ microwave-assisted amination, reducing reaction times from 24 hours to 45 minutes while improving yields to 85–92%. Palladium-catalyzed Buchwald-Hartwig amination has further enhanced selectivity, particularly for large-scale pharmaceutical production.
| Research Application | Target/Mechanism | Key Findings | Potency/Activity | Reference Evidence |
|---|---|---|---|---|
| Antitumor Activity (Podophyllum Derivatives) | Tubulin colchicine binding site | IC50 = 0.72 ± 0.08 μM (HeLa cells) | 82-fold more potent than etoposide | Fluoride-containing podophyllum derivatives study |
| Antitumor Activity (Podophyllum Derivatives) | Topoisomerase II inhibition | Enhanced DNA strand break induction | Complete Topo II inhibition at 100 μM | Topoisomerase II decatenation assay |
| Antitumor Activity (Podophyllum Derivatives) | Caspase-9 dependent apoptosis | 96.2% cell cycle arrest at G2/M phase | Higher caspase activation than Cl/Br analogs | Caspase-9 activation pathway analysis |
| Antitumor Activity (Podophyllum Derivatives) | Microtubule depolymerization | GI50 < 1 μM (stronger than colchicine) | Strongest microtubule disruption activity | Microtubule polymerization inhibition assay |
| Aminopeptidase N Inhibition | Aminopeptidase N enzyme inhibition | Two orders of magnitude more potent than bestatin | IC50 values in nanomolar range | Leucine ureido derivatives research |
| Aminopeptidase N Inhibition | Anti-angiogenesis activity | Superior anti-angiogenesis vs. bestatin | Synergistic effects with 5-fluorouracil | Anti-angiogenesis capillary tube formation |
| mGluR1 Antagonist Activity | Metabotropic glutamate receptor 1 | Novel non-competitive antagonist series | Maintained potency with stability | mGluR1 antagonist structure-activity studies |
| mGluR1 Antagonist Activity | Chronic pain treatment | Enhanced metabolic stability achieved | Improved pharmacokinetic properties | Chronic pain treatment optimization |
| Kinase Inhibitor Research | Tyrosine kinase inhibition | Potent BCR-ABL inhibitor activity | Low nanomolar kinase inhibition | Kinase inhibitor development programs |
| Kinase Inhibitor Research | BCR-ABL/Src kinase targeting | Improved selectivity profiles | Superior resistance profile | Bosutinib synthesis and characterization |
| Compound Series | Structural Modification | Activity Enhancement | Key SAR Insights | Mechanism |
|---|---|---|---|---|
| Podophyllum Derivatives | 3-Fluoro-4-methoxyaniline substitution | 82-fold vs. etoposide | Fluorine electronegativity crucial for activity | Enhanced caspase-9 activation |
| Podophyllum Derivatives | 3-Chloro-4-methoxyaniline substitution | 10-fold vs. etoposide | Moderate enhancement with chlorine | Moderate caspase activation |
| Podophyllum Derivatives | 3-Bromo-4-methoxyaniline substitution | 39-fold vs. etoposide | Significant but less than fluorine | Weaker caspase activation |
| Leucine Ureido Derivatives | Triazole-containing leucine ureido | 100-fold vs. bestatin | Triazole moiety enhances APN binding | Superior enzyme active site binding |
| mGluR1 Antagonists | Fluorinated heterocyclic frameworks | Enhanced metabolic stability | Fluorine improves pharmacokinetics | Non-competitive receptor antagonism |
| Kinase Inhibitors | Fluoroaniline-containing structures | Improved selectivity | Fluorine enhances target selectivity | ATP-competitive inhibition |
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